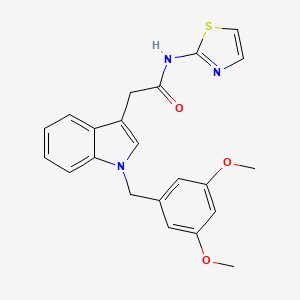
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that has shown promise in the treatment of various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide works by inhibiting specific kinases that are involved in the growth and proliferation of cancer cells. Additionally, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide works by suppressing the immune system, which helps to reduce inflammation and prevent damage to the body's tissues.
Mécanisme D'action
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a kinase inhibitor that works by blocking specific enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme that is involved in the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. Additionally, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been extensively studied in preclinical models, which makes it a valuable tool for researchers. However, there are also some limitations to using 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide in lab experiments. One limitation is that it is a kinase inhibitor, which means that it may have off-target effects on other enzymes. Additionally, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is not currently approved for clinical use, which limits its potential applications.
Orientations Futures
There are several future directions for the study of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide. One area of research is the development of more potent and selective kinase inhibitors that can target specific types of cancer cells. Additionally, researchers are exploring the potential use of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the safety and efficacy of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide in clinical trials, which will ultimately determine its potential applications in the treatment of cancer and autoimmune disorders.
Conclusion:
In conclusion, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a kinase inhibitor that has shown promise in the treatment of various diseases, including cancer and autoimmune disorders. Its synthesis method has been optimized to achieve high yields and purity. 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide works by inhibiting specific kinases that are involved in the growth and proliferation of cancer cells. It has several biochemical and physiological effects and has a favorable safety profile. While there are some limitations to using 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide in lab experiments, there are several future directions for its study. Ultimately, the ongoing research into 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide will determine its potential applications in the treatment of cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide involves several steps. The first step is the synthesis of 3,5-dimethoxybenzyl bromide, which is then used to synthesize the intermediate compound 1-(3,5-dimethoxybenzyl)-1H-indole-3-carbaldehyde. The final step involves the reaction of the intermediate compound with thiazol-2-ylamine and acetic anhydride to produce 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide. The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-17-9-15(10-18(12-17)28-2)13-25-14-16(19-5-3-4-6-20(19)25)11-21(26)24-22-23-7-8-29-22/h3-10,12,14H,11,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOXMQHBILFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

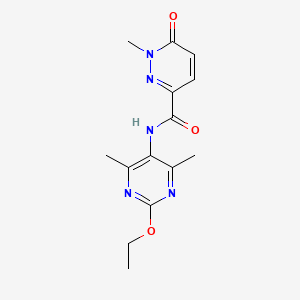
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
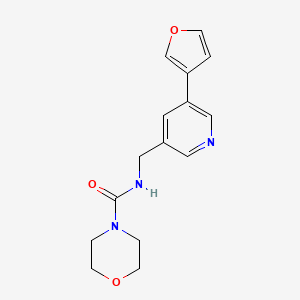

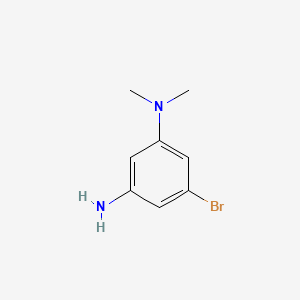

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)
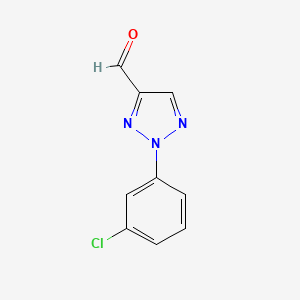
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)